N-GlcNAc-Biotin
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3S,4R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(2-oxopropyl)oxan-2-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O7S/c1-9(24)6-10-16(26)17(27)12(7-23)29-18(10)21-14(25)5-3-2-4-13-15-11(8-30-13)20-19(28)22-15/h10-13,15-18,23,26-27H,2-8H2,1H3,(H,21,25)(H2,20,22,28)/t10-,11-,12-,13-,15-,16+,17?,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUXTBPGXKXZDJ-NWGRMCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(C(C(OC1NC(=O)CCCCC2C3C(CS2)NC(=O)N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H]1[C@H](C([C@@H](O[C@H]1NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659806 | |
| Record name | (4xi)-2-Deoxy-N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-2-(2-oxopropyl)-alpha-L-ribo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-69-7 | |
| Record name | (4xi)-2-Deoxy-N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-2-(2-oxopropyl)-alpha-L-ribo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Regulation of Transcription and Chromatin Dynamics
One of the most significant discoveries enabled by GlcNAc-biotin-based labeling is the role of O-GlcNAcylation as a key component of the "histone code." O-GlcNAc is found on numerous nuclear and chromatin-associated proteins, where it directly influences gene transcription.
Research has shown that O-GlcNAc transferase (OGT), the enzyme that adds O-GlcNAc to proteins, is recruited to promoter regions of genes, where it modifies histones and transcription factors. pnas.org Chemoenzymatic labeling techniques, where an azido-sugar (N-azidoacetylglucosamine) is enzymatically transferred to target proteins and subsequently reacted with a biotin (B1667282) alkyne, have been crucial for identifying these modified histones. pnas.org These studies demonstrated that O-GlcNAcylation of histones can alter nucleosomal structure and regulate histone tail dynamics, thereby impacting gene expression. pnas.org This modification is highly dynamic, cycling on and off in response to cellular signals and stressors, linking the cell's metabolic state directly to its transcriptional output. pnas.orgnih.gov
| Study Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| Identification of Histone O-GlcNAcylation | Metabolic labeling with an azido-sugar (N-azidoacetylglucosamine) followed by reaction with a biotin alkyne and streptavidin-HRP blotting. | Provided direct evidence that core histones (H2A, H2B, H3, H4) are modified with O-GlcNAc. | pnas.org |
| Link to Gene Silencing | Chemoenzymatic labeling and mass spectrometry. | Linked O-GlcNAcylation to Polycomb group (PcG)-mediated gene silencing, a critical process in development and stem cell maintenance. | pnas.org |
| Genome-wide O-GlcNAc Mapping | ChIP-chip whole-genome tiling arrays in C. elegans. | Showed that O-GlcNAc cycling occurs on chromatin, particularly in promoter regions of genes involved in metabolism, stress, and aging. | pnas.org |
Modulation of Cellular Signaling Cascades
Biotin-based labeling strategies have illuminated the role of dynamic O-GlcNAcylation in modulating critical signaling pathways, such as those initiated by insulin (B600854) and T-cell activation. Unlike the stable nature of many complex glycans, O-GlcNAc can be rapidly added and removed from proteins, allowing it to function as a dynamic signaling switch. nih.gov
In the context of insulin signaling, a proximity labeling system called GlycoID was developed. biorxiv.org This tool uses a GlcNAc-binding lectin fused to the TurboID enzyme. When the lectin binds to an O-GlcNAcylated protein, the enzyme biotinylates all proteins in its immediate vicinity (~10 nm radius). biorxiv.org This powerful technique allows for the identification of entire "O-GlcNAc activity hubs," including the modified protein and its direct interactors. biorxiv.org Using this approach, researchers observed significant changes in the O-GlcNAcylation landscape of cells within just 30 minutes of insulin stimulation, capturing the rapid response of this signaling network. biorxiv.org
Similarly, in immunology, metabolic labeling with N-azidoacetylgalactosamine (GalNAz), which can be converted to the corresponding UDP-GlcNAz precursor, followed by biotin (B1667282) tagging, has been used to profile O-GlcNAcylated proteins during T-cell activation. frontiersin.org These studies identified numerous proteins involved in RNA metabolism and other key cellular functions that become O-GlcNAcylated upon T-cell activation, highlighting the importance of this modification in mounting an effective immune response. frontiersin.org
| Signaling Pathway | Labeling Technique | Proteins/Functions Identified | Reference |
|---|---|---|---|
| Insulin Signaling | GlycoID (Lectin-TurboID fusion for proximity labeling) | Captured O-GlcNAcylated "activity hubs" that change within 30 minutes of insulin stimulation, revealing dynamic regulation of protein-protein interactions. | biorxiv.org |
| T-Cell Activation | Metabolic labeling with Ac4GalNAz, click chemistry with biotin probe, and affinity purification. | Identified O-GlcNAc-enriched proteins crucial for CD8+ T cell function, with many linked to RNA metabolism. | frontiersin.org |
| Stress Response | Detection using galactosyltransferase and tagged UDP-galactose. | Showed that cellular stress induces a global increase in O-GlcNAcylation of many proteins, which confers tolerance to lethal stress levels. | nih.gov |
Defining Glycan Lectin Recognition in Signaling
Glycan-mediated signaling often occurs when glycans on one cell or protein are recognized by glycan-binding proteins, known as lectins. libretexts.orgmdpi.com Biotinylated glycans and lectins are standard tools for studying these interactions. Assays such as enzyme-linked lectinosorbent assays (ELLSA) and glycan microarrays frequently rely on the high-affinity interaction between biotin (B1667282) and streptavidin to immobilize one component while probing for its binding partner. libretexts.orgresearchgate.net
For example, studies using biotinylated galectin-1 (gal-1) have been critical in understanding its function in T-lymphocytes. Researchers demonstrated that gal-1 binding to specific N-glycans on cell surface receptors like CD2 and CD3 is essential for initiating downstream signaling events, including calcium mobilization and the activation of transcription factors that can lead to apoptosis. oup.com By treating cells with inhibitors of N-glycan processing and then measuring the binding of gal-1-biotin, a direct link was established between specific complex N-glycan structures and the induction of a cellular signaling cascade. oup.com
| Lectin | Methodology | Signaling Mechanism Elucidated | Reference |
|---|---|---|---|
| Galectin-1 (gal-1) | Use of gal-1-biotin to probe binding to Jurkat T cells treated with N-glycan processing inhibitors. | Demonstrated that gal-1 binding to complex N-glycans on T-cell receptors is required for Ca2+ mobilization and activation of downstream signaling pathways leading to apoptosis. | oup.com |
| LSECtin | Comparison of NMR analysis in solution versus glycan microarray analysis using biotinylated glycans. | Revealed that glycan presentation is critical; LSECtin recognized a specific N-glycan isomer only when it was immobilized on a microarray, highlighting the importance of spatial arrangement in lectin recognition. | acs.org |
| Plant Lectins (e.g., PHA) | Proximity labeling using biotinylated plant lectins and streptavidin-HRP. | Used to profile cell surface glycosylation, showing that distinct glycan profiles on T-cells correlate with their differentiation state and function. | nih.gov |
Applications of N Glcnac Biotin in Proteomics and Protein Biology Research
Identification of O-GlcNAcylated Proteins and Sites
O-GlcNAcylation is a dynamic post-translational modification (PTM) where a single N-acetylglucosamine (O-GlcNAc) molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govrsc.org This modification plays a crucial role in regulating numerous biological processes, including signal transduction and transcription. nih.govfrontiersin.org
Mass Spectrometry (MS)-Based O-GlcNAcomics
Mass spectrometry has become a primary tool for identifying and mapping O-GlcNAcylation sites. nih.govresearchgate.net A common strategy involves the chemoenzymatic labeling of O-GlcNAcylated proteins. In this approach, a mutant galactosyltransferase (often GalT1 Y289L) is used to transfer a galactose analog, such as one containing an azide (B81097) group (e.g., UDP-GalNAz), to the O-GlcNAc moiety. nih.govfrontiersin.orgfrontiersin.org This azide group then serves as a handle for "clicking" on a biotin-alkyne probe via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.netmdpi.com The biotinylated proteins can then be enriched using streptavidin affinity chromatography, separating them from the vast excess of unmodified proteins and significantly improving their detection by mass spectrometry. nih.govnih.gov
It is important to note that to ensure specificity for O-GlcNAcylated proteins, samples are often pre-treated with enzymes like PNGase F to remove N-linked glycans that might also contain GlcNAc residues. frontiersin.orgfrontiersin.org
Integration with Cleavable Biotin (B1667282) Tags for Enhanced Site Identification
A significant challenge in MS-based proteomics is the efficient elution of enriched proteins from streptavidin beads for analysis. frontiersin.org To address this, various cleavable biotin tags have been developed. These tags incorporate a linker between the biotin and the reactive group (e.g., alkyne) that can be broken under specific conditions. frontiersin.orgfrontiersin.orgfrontiersin.org
Types of Cleavable Linkers Used in O-GlcNAc Proteomics:
| Linker Type | Cleavage Condition | Reference |
| Photocleavable | UV light (e.g., 365 nm) | nih.govresearchgate.netrsc.org |
| Disulfide | Reducing agents (e.g., DTT) | frontiersin.orgresearchgate.net |
| Acid-cleavable | Acidic conditions (e.g., formic acid) | frontiersin.orgresearchgate.net |
| Diazobenzene | Sodium dithionite | frontiersin.org |
The use of a photocleavable biotin linker, for example, allows for the mild release of captured peptides by UV irradiation, leaving behind a small chemical tag on the O-GlcNAc site. nih.govresearchgate.net This remnant tag can introduce a positive charge, which aids in the subsequent identification of the exact modification site using fragmentation techniques like Electron Transfer Dissociation (ETD) mass spectrometry. nih.govnih.gov This approach has been successfully used to identify hundreds of O-GlcNAc sites on proteins involved in crucial cellular processes like spindle assembly. nih.gov
Quantitative O-GlcNAcylation Profiling via Isotope-Tagged Cleavable Linkers
To study the dynamics of O-GlcNAcylation, researchers have developed quantitative proteomic strategies using isotope-tagged cleavable linkers. nsf.govnih.gov One such method is the isotope-tagged cleavable linker (isoTCL) strategy. nih.gov This involves synthesizing "light" and "heavy" versions of a cleavable biotin-alkyne probe, where the heavy version contains stable isotopes like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). frontiersin.orgnih.gov
In a typical experiment, two different cell or tissue samples (e.g., control vs. treated) are processed in parallel. After chemoenzymatic labeling with an azide-modified galactose, one sample is reacted with the "light" biotin tag and the other with the "heavy" tag. frontiersin.org The samples are then combined, enriched for biotinylated peptides, and the linker is cleaved before analysis by mass spectrometry. researchgate.net The mass spectrometer can distinguish between the light and heavy-tagged peptides, and the ratio of their signal intensities provides a precise measurement of the relative abundance of a specific O-GlcNAcylated peptide between the two samples. nih.gov
This powerful technique has been used to quantify changes in O-GlcNAcylation in response to various stimuli and to compare O-GlcNAcylation levels between different biological states, such as in placenta samples from male and female mice. nih.govsemanticscholar.org
Proteome-Wide Screening for Novel O-GlcNAcylated Targets
The chemoenzymatic labeling strategy utilizing N-GlcNAc-Biotin and its derivatives has enabled large-scale, proteome-wide screening for new O-GlcNAcylated proteins. nih.govrsc.org By enriching O-GlcNAcylated proteins from complex cell lysates, researchers can identify hundreds or even thousands of modified proteins in a single experiment, many of which may be novel. rsc.orgresearchgate.netpnas.org
For instance, this approach has led to the identification of O-GlcNAcylation on proteins involved in neuronal function, gene expression, and synaptic plasticity. rsc.orgacs.org One study, which combined chemoenzymatic labeling with digestion by multiple proteases, identified over 2,800 O-GlcNAc sites, significantly expanding the known O-GlcNAc proteome. pnas.org These unbiased, global approaches are critical for uncovering the widespread roles of O-GlcNAcylation in cellular physiology and disease. nih.govpnas.org
Investigation of N-Glycosylated Proteins and Their Biological Roles
N-glycosylation, the attachment of a complex oligosaccharide (N-glycan) to an asparagine residue, is a fundamental protein modification, particularly for proteins that are secreted or reside on the cell surface. nih.gov These N-glycans play critical roles in various biological processes. mdpi.com
Characterization of N-Glycan Functions on Protein Folding and Stability
N-glycans are crucial for the proper folding and stability of many proteins. nih.govacs.org The initial N-glycan attached in the endoplasmic reticulum (ER) acts as a quality control checkpoint, interacting with chaperones like calnexin (B1179193) and calreticulin (B1178941) to ensure the protein adopts its correct three-dimensional structure. nih.govnih.gov
Furthermore, the processing of N-glycans in the Golgi apparatus, where they are trimmed and further modified, is critical for the function of the mature glycoprotein (B1211001). nih.gov The addition of specific sugar residues, such as a bisecting GlcNAc, can suppress further branching of the N-glycan, which in turn can affect protein function, cell adhesion, and migration. nih.govthno.org Conversely, the creation of more branched N-glycans can also have significant functional consequences. nih.gov Probes related to N-GlcNAc are instrumental in these studies, allowing for the characterization of how specific N-glycan structures contribute to the folding, stability, and ultimate biological activity of glycoproteins. mdpi.comacs.org
Studies on Bisecting GlcNAc Structures and Their Impact on Glycan Processing
The introduction of a bisecting N-acetylglucosamine (GlcNAc) residue, catalyzed by the enzyme N-acetylglucosaminyltransferase-III (GnT-III or MGAT3), represents a key regulatory point in the N-glycan processing pathway. nih.govmdpi.comfrontiersin.org This modification can suppress further branching and elongation of N-glycans, thereby influencing the final glycan structure and the biological activity of the glycoprotein. nih.govoup.com
Research has demonstrated that the presence of bisecting GlcNAc structures can have profound effects on cellular functions. For instance, studies on the glycoprotein laminin-332 revealed that the addition of a bisecting GlcNAc significantly decreased its cell adhesion, spreading, and migration activities. nih.gov This was attributed to impaired clustering of α3β1 integrin and subsequent focal adhesion formation. nih.gov In the context of cancer, bisecting GlcNAc has been recognized as a metastasis suppressor. oup.comthno.org Overexpression of MGAT3 and the resulting increase in bisecting GlcNAc on proteins like the epidermal growth factor receptor (EGFR) can suppress signaling pathways involved in cell proliferation. thno.org
Conversely, a decrease in bisecting GlcNAc levels has been observed in chemoresistant breast cancer cells, coinciding with an increased expression of P-glycoprotein (P-gp), a key player in multidrug resistance. thno.org This suggests that modulating the levels of bisecting GlcNAc could be a potential strategy to overcome chemoresistance. thno.org The dynamic balance between GnT-III and other glycosyltransferases, such as GnT-V which promotes branching, is crucial in determining the final N-glycan profile and cellular behavior. nih.govoup.com
Table 1: Impact of Bisecting GlcNAc on Protein Function and Cellular Processes
| Glycoprotein/Process | Effect of Increased Bisecting GlcNAc | Underlying Mechanism | Reference |
|---|---|---|---|
| Laminin-332 | Decreased cell adhesion, spreading, and migration | Impaired α3β1 integrin clustering and focal adhesion formation | nih.gov |
| EGFR | Suppression of EGFR/Erk signaling | Increased bisecting GlcNAc modification on the receptor | thno.org |
| P-glycoprotein | Potential reversal of chemoresistance | Modulation of P-gp expression and function | thno.org |
| General Metastasis | Suppression of metastasis | Alteration of cell adhesion and migration properties | oup.com |
Analysis of Protein-Protein Interactions Mediated by Glycosylation
Glycosylation plays a critical role in mediating a wide array of protein-protein interactions that are fundamental to cellular communication, signaling, and organization. The use of biotinylated probes like this compound provides a powerful methodology to investigate these interactions.
Affinity Capture of Glycoprotein-Binding Partners
The high affinity of the biotin tag for streptavidin or avidin (B1170675) allows for the efficient capture and enrichment of glycoproteins and their interacting partners from complex biological mixtures. bangslabs.commdpi.com This affinity-based purification is a cornerstone of many proteomics workflows. By metabolically incorporating photo-cross-linking analogs of GlcNAc, such as diazirine-modified GlcNAc (GlcNDAz), into cellular glycoproteins, researchers can covalently trap transient and low-affinity interactions upon UV irradiation. rsc.orgresearchgate.net Subsequent lysis and affinity purification using streptavidin beads allow for the isolation of these cross-linked complexes, enabling the identification of previously elusive glycoprotein-binding partners by mass spectrometry. rsc.orgresearchgate.net
This approach has been successfully used to identify interaction partners for O-GlcNAc-modified FG-repeat nucleoporins, revealing their close association with nuclear transport factors. acs.org Similarly, it has been employed to capture extracellular glycan-binding proteins like galectin-1 and cholera toxin subunit B interacting with cell-surface N-linked glycoproteins. researchgate.net
Deciphering Glycoprotein Networks and Functional Hubs
Beyond one-to-one interactions, this compound and related chemical biology tools are instrumental in mapping complex glycoprotein networks and identifying key functional hubs within the cell. Proximity labeling techniques, such as those employing biotin ligases like BioID and TurboID, have been adapted to study the interactomes of specific glycosylated proteins. mdpi.comnih.govbiorxiv.org In this strategy, a biotin ligase is fused to a protein of interest, such as a glycosyltransferase. Upon addition of biotin, the ligase biotinylates proteins in its immediate vicinity, providing a snapshot of the protein's microenvironment.
For example, proximity labeling has been used to map the proximitome of MGAT3, the enzyme responsible for creating the bisecting GlcNAc structure. mdpi.comresearchgate.net This approach identified numerous proteins in the endoplasmic reticulum and Golgi apparatus, consistent with the localization of MGAT3 substrates. researchgate.net Furthermore, by combining proximity labeling with quantitative proteomics, it is possible to study how these interaction networks are remodeled in response to cellular signals or in disease states. For instance, the GlycoID system, which uses a GlcNAc-binding lectin fused to TurboID, allows for the spatiotemporal tracking of O-GlcNAc protein dynamics and their interactomes during processes like insulin (B600854) signaling. nih.govbiorxiv.org
Table 2: Research Findings on Glycoprotein Interactions Using Biotin-Based Probes
| Study Focus | Methodology | Key Findings | Reference |
|---|---|---|---|
| O-GlcNAc "reader" proteins | "Bait" glycopeptide pulldown | Identification of endogenous nuclear and cytoplasmic binding partners, including importin-β1. | rsc.org |
| N-linked glycoprotein binding partners | Photo-cross-linking GlcNAc analog (GlcNDAz) | Covalent capture of galectin-1 and cholera toxin subunit B with cell-surface glycoproteins. | researchgate.net |
| MGAT3 proximitome | Proximity labeling with BASU and TurboID | Enriched 116 and 189 proteins respectively, identifying common substrates of MGAT3. | mdpi.comresearchgate.net |
| O-GlcNAcylated protein interactomes | GlycoID (GafD-TurboID fusion) | Spatiotemporal tracking of O-GlcNAc protein networks in response to insulin signaling. | nih.govbiorxiv.org |
Activity-Based Protein Profiling (ABPP) in Glycoenzymology
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes active site-directed covalent probes to assess the functional state of entire enzyme families within complex proteomes. rsc.orgnih.gov This approach has been successfully applied to the study of glycoenzymes, providing insights into their roles in various biological processes.
Use of Biotinylated Probes for Enzyme Activity Assessment
In ABPP, probes are typically designed with three key components: a reactive group that covalently binds to the active site of the target enzyme, a linker, and a reporter tag, which is often biotin. rsc.orgnih.gov The biotin tag facilitates the enrichment of probe-labeled enzymes from a complex protein lysate using streptavidin affinity chromatography. rsc.orgmdpi.com This enrichment step is crucial as it reduces the complexity of the sample and allows for the sensitive detection of even low-abundance active enzymes by mass spectrometry. rsc.org
Biotinylated activity-based probes have been developed for various classes of glycosidases. For example, cyclophellitol-derived probes with a biotin tag have been used to target retaining α- and β-glucosidases. frontiersin.org These probes form a covalent bond with the catalytic nucleophile in the enzyme's active site, allowing for their subsequent isolation and identification. frontiersin.org Furthermore, the versatility of ABPP allows for competitive profiling, where the potency and selectivity of enzyme inhibitors can be evaluated by their ability to compete with the biotinylated probe for binding to the active site. nih.gov This has proven invaluable for the discovery and characterization of novel enzyme inhibitors. nih.gov The use of clickable chemistry, where a bioorthogonal handle like an alkyne is incorporated into the probe, allows for the subsequent attachment of a biotin tag, offering greater flexibility and improved cell permeability of the initial probe. mdpi.com
Mechanistic and Functional Insights Derived from N Glcnac Biotin Studies
Elucidation of O-GlcNAcylation Dynamics and Regulation
O-GlcNAcylation is a dynamic post-translational modification (PTM) involving the attachment of a single β-N-acetylglucosamine (O-GlcNAc) molecule to serine or threonine residues of nuclear and cytoplasmic proteins. wikipedia.orgactivemotif.com This process is crucial for a multitude of cellular functions, including signaling, transcription, and protein stability. physiology.org
The cycling of O-GlcNAc is tightly controlled by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. wikipedia.orgmdpi.comacs.org The interplay between these two enzymes dictates the O-GlcNAc status of thousands of proteins, thereby regulating a vast array of cellular processes. researchgate.net
OGT (O-GlcNAc Transferase): As the sole enzyme responsible for adding O-GlcNAc to proteins, OGT plays a central role in initiating O-GlcNAc signaling. mdpi.comacs.org It utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway, as the sugar donor, directly linking cellular metabolism to protein regulation. portlandpress.compnas.org Studies have shown that OGT's activity and localization are modulated by various factors, including its interaction with other proteins. mdpi.com For instance, the mSin3A protein can recruit OGT to specific gene promoters, influencing transcriptional repression. mdpi.com
OGA (O-GlcNAcase): OGA is the enzyme that removes the O-GlcNAc modification, making the process reversible and highly dynamic. mdpi.comacs.org The balance between OGT and OGA activities ensures that O-GlcNAcylation levels can be rapidly adjusted in response to cellular cues. nih.gov Proximity biotinylation techniques, such as BioID, have been employed to identify proteins that interact with OGA, providing insights into its regulatory networks, particularly in response to oxidative stress. mdpi.com
Dysregulation of OGT and OGA is a common feature in various diseases, including cancer, highlighting their importance in maintaining cellular homeostasis. mdpi.com
Table 1: Key Enzymes in O-GlcNAc Cycling
| Enzyme | Function | Substrate | Significance |
| O-GlcNAc Transferase (OGT) | Adds O-GlcNAc to serine/threonine residues | UDP-GlcNAc, Target proteins | Initiates O-GlcNAc signaling, links metabolism to protein function. mdpi.comacs.orgportlandpress.com |
| O-GlcNAcase (OGA) | Removes O-GlcNAc from proteins | O-GlcNAcylated proteins | Enables dynamic and reversible regulation of protein function. mdpi.comacs.org |
O-GlcNAcylation exerts a profound influence on the functional properties of modified proteins. portlandpress.com By adding a sugar moiety, this PTM can alter a protein's conformation, its interactions with other molecules, its subcellular location, and its susceptibility to degradation. wikipedia.org
Protein Function and Stability: O-GlcNAcylation can directly modulate the enzymatic activity of proteins and regulate their stability. wikipedia.orgportlandpress.com For example, the stability of proteins like p53 and Snail1 is known to be regulated by their O-GlcNAcylation status. portlandpress.com Increased O-GlcNAcylation has been shown to protect cells from stress by enhancing the stability of various proteins. nih.gov
Subcellular Localization: The localization of proteins within the cell is critical for their function, and O-GlcNAcylation can act as a regulatory switch. portlandpress.com The subcellular distribution of proteins such as the transcription factor Sp1 and the actin-binding protein cofilin is influenced by their O-GlcNAcylation state. portlandpress.com While O-GlcNAcylated proteins are abundant in the nucleus, suggesting a role in nuclear transport, their presence in anucleated cells like erythrocytes points to broader functions. physiology.org
Protein-Protein Interactions: The addition of O-GlcNAc can either promote or inhibit the interaction between proteins, thereby affecting the assembly and function of protein complexes. wikipedia.orgportlandpress.com
A significant aspect of O-GlcNAcylation is its intricate interplay with other PTMs, most notably phosphorylation. pnas.org Both modifications occur on serine and threonine residues and can have a reciprocal or synergistic relationship, creating a complex regulatory code that fine-tunes protein function. nih.govresearchgate.net
Reciprocal Occupancy: In many instances, O-GlcNAcylation and phosphorylation occur at the same or adjacent sites on a protein in a reciprocal manner. nih.gov This "yin-yang" relationship means that the addition of one modification can preclude the addition of the other, providing a mechanism for switching between different functional states of a protein. nih.gov For example, the O-GlcNAcylation of p53 at Serine 149 has been shown to decrease its phosphorylation at Threonine 155, which in turn stabilizes the protein by preventing its ubiquitination and subsequent degradation. acs.org
Modulation of Kinase and Phosphatase Activity: O-GlcNAcylation can directly modify kinases and phosphatases, influencing their activity and thereby affecting global phosphorylation patterns. nih.gov Conversely, the activity of kinases can also impact O-GlcNAcylation levels. nih.gov For instance, inhibition of the kinase GSK3β leads to changes in the O-GlcNAcylation of numerous proteins. nih.gov
Complex Signaling Networks: The crosstalk between O-GlcNAcylation and phosphorylation is not always a simple on/off switch. In some cases, the two modifications can coexist on the same protein, leading to a more nuanced regulation of its function. researchgate.net This interplay is crucial for the regulation of complex cellular processes like cell division, where O-GlcNAcylation has been shown to alter the phosphorylation of key proteins involved in the mitotic spindle and midbody. researchgate.net
Table 2: Examples of Crosstalk between O-GlcNAcylation and Phosphorylation
| Protein | O-GlcNAc Site | Phosphorylation Site | Functional Outcome |
| p53 | Ser149 | Thr155 | O-GlcNAcylation at Ser149 decreases phosphorylation at Thr155, leading to increased protein stability. acs.org |
| Cyclin-dependent kinase 1 (CDK1) | Multiple sites | Inhibitory sites | Overexpression of OGT increases inhibitory phosphorylation of CDK1, affecting cell cycle progression. researchgate.net |
| NF-κB (p65 subunit) | T305, S319 | S536 | O-GlcNAcylation positively regulates phosphorylation at S536, leading to NF-κB activation. wikipedia.org |
Impact of O-GlcNAcylation on Protein Function, Localization, and Stability
Functional Characterization of N-Glycans in Cellular Processes
N-glycans are complex carbohydrate structures attached to asparagine residues of proteins. mdpi.com They play fundamental roles in various biological processes, from ensuring proper protein folding to mediating cell-cell interactions. mdpi.com
N-glycans are prominently displayed on the surface of cells, where they act as key recognition molecules in cell adhesion and communication. researchgate.netnih.govnih.gov The specific structure of these N-glycans can determine how a cell interacts with its environment and with other cells.
Cell Adhesion: The N-glycans on cell surface receptors, such as integrins, are essential for their function in cell adhesion. nih.gov For example, the removal of N-glycans from α5β1-integrin impairs its ability to bind to fibronectin. nih.gov Alterations in the N-glycan structures on integrins can modulate the adhesive properties of tumor cells, contributing to cancer progression. nih.gov
Cell Surface Recognition: The diverse structures of N-glycans create a "glycocalyx" that serves as a landscape for molecular recognition events. researchgate.net Lectins, which are carbohydrate-binding proteins, can recognize specific N-glycan structures on the cell surface, mediating processes such as immune responses and pathogen recognition. acs.org For instance, the C-type lectin LSECtin has been shown to recognize terminal N-acetylglucosamine (GlcNAc) residues on the N-glycans of viral surface proteins, facilitating viral entry. acs.org The presentation and conformation of N-glycans, including the specific branching patterns, are critical for these recognition events. acs.org
The attachment of N-glycans can have a significant impact on the structure and dynamics of the proteins they modify. mdpi.comnih.gov
Mechanisms of Glycan-Mediated Signaling
The use of N-acetylglucosamine (GlcNAc) analogs, particularly those tagged with biotin (B1667282), has been instrumental in dissecting the complex mechanisms of glycan-mediated signaling. These chemical biology tools allow for the detection, enrichment, and identification of glycosylated proteins, providing deep insights into their regulatory functions. The dynamic nature of O-linked β-N-acetylglucosamine (O-GlcNAc) modification, in particular, has been a major focus, revealing its role as a critical regulator of intracellular signaling, comparable to phosphorylation.
The primary strategy involves introducing a GlcNAc analog, often functionalized with a bioorthogonal handle like an azide (B81097) group, into cells. researchgate.netpnas.org This azido-sugar is metabolically incorporated into proteins by the cell's own enzymatic machinery. researchgate.net Subsequently, a biotin probe, typically containing a reactive alkyne group, is covalently attached to the azide via a click chemistry reaction. pnas.org This "tagging" allows for the selective enrichment of these O-GlcNAcylated proteins using streptavidin affinity chromatography, followed by their identification and site-mapping through mass spectrometry. pnas.orgfrontiersin.org This approach has unveiled how O-GlcNAcylation responds to various cellular cues and regulates fundamental processes.
Future Directions and Emerging Research Avenues for N Glcnac Biotin
Development of Next-Generation N-GlcNAc-Biotin Probes with Enhanced Specificity and Reactivity
The first generation of O-GlcNAc detection methods laid a critical foundation, but suffered from limitations such as the harsh conditions required to elute biotin-tagged proteins from streptavidin supports, which could hinder downstream analysis. mdpi.com To overcome these challenges, research is focused on creating more sophisticated probes.
A key innovation has been the development of chemoenzymatic labeling strategies. scispace.com One widely used method employs an engineered mutant of β-1,4-galactosyltransferase, Y289L GalT, which can transfer an unnatural galactose analog bearing a chemical handle (like a ketone or an azide) onto O-GlcNAc residues. acs.org This handle can then be reacted with a corresponding biotin (B1667282) probe. acs.org Initial methods using a ketone handle and an aminooxy-biotin probe were effective but could lead to non-specific labeling. scispace.com
The shift towards azide-containing sugar donors, such as UDP-GalNAz, and alkyne-functionalized biotin probes has significantly improved specificity and reaction speed through the use of bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". caltech.eduacs.orgrsc.org
Further advancements have focused on the linker between the chemical handle and the biotin tag. Cleavable linkers have been introduced to allow for the mild release of captured proteins, improving recovery for mass spectrometry analysis. frontiersin.org Notable examples include:
Photocleavable (PC) linkers : These allow for the release of captured glycopeptides upon exposure to UV light, which has been used to identify hundreds of O-GlcNAcylated proteins from brain tissue. frontiersin.orgrsc.org
Chemically cleavable linkers : A probe containing a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) moiety was developed. rsc.org This Dde-biotin probe is stable under harsh conditions but can be completely cleaved under mild chemical treatment, facilitating improved recovery and identification of O-GlcNAc sites. rsc.org
| Probe Generation | Chemical Strategy | Key Advantage(s) | Limitation(s) |
|---|---|---|---|
| Ketone/Aminooxy-Biotin | Engineered GalT transfers a ketone-containing sugar, which reacts with an aminooxy-biotin probe to form an oxime linkage. acs.org | Enabled first sensitive chemoenzymatic detection of O-GlcNAc. acs.org | Potential for non-specific labeling in complex lysates; strong biotin-streptavidin interaction complicates elution. mdpi.comscispace.com |
| Azide (B81097)/Alkyne-Biotin (Click Chemistry) | Engineered GalT transfers an azide-containing sugar (e.g., from UDP-GalNAz), followed by CuAAC reaction with an alkyne-biotin probe. rsc.org | Higher specificity, faster reaction kinetics, and improved sensitivity compared to the ketone/aminooxy system. rsc.org | Still retains the strong biotin-streptavidin binding issue. mdpi.com |
| Photocleavable (PC) Biotin Probes | An azide- or alkyne-biotin probe containing a UV-cleavable linker is used for labeling. frontiersin.org | Allows for mild release of captured proteins using UV light, improving recovery for proteomic analysis. frontiersin.org | Cleavage can be incomplete, potentially hampering quantitative analysis. rsc.org |
| Chemically Cleavable (Dde) Biotin Probes | A probe containing a Dde linker is used; cleavage occurs under mild chemical conditions (e.g., hydrazine). rsc.org | Provides efficient and complete cleavage for improved recovery and identification of O-GlcNAc sites; leaves a small, charged tag that aids mass spectrometry. rsc.org | Requires an additional chemical cleavage step in the workflow. |
Integration with Single-Cell Analysis Technologies
A major frontier in biology is understanding cellular heterogeneity. Emerging research is adapting glycan detection methods for single-cell analysis. While lectins, which are carbohydrate-binding proteins, have been used with mass cytometry (CyTOF) to profile cell-surface glycans, they often lack specificity. elifesciences.org For instance, Wheat Germ Agglutinin (WGA) is used to detect sialic acid but also binds to N-acetylglucosamine (GlcNAc). elifesciences.orgelifesciences.org
The future lies in integrating the high specificity of chemoenzymatic labeling with biotin probes into single-cell platforms. This would involve labeling O-GlcNAc modifications within individual cells, followed by detection using streptavidin conjugated to metal isotopes for CyTOF or to fluorophores for advanced flow cytometry. This approach could precisely quantify how O-GlcNAc levels on specific proteins vary between individual cells within a population, revealing the roles of O-GlcNAcylation in cell-to-cell variability, cell fate decisions, and disease states.
Advanced Imaging Techniques for Spatiotemporal Visualization of Glycosylation Events
Understanding where and when O-GlcNAcylation occurs is critical to deciphering its function. Chemoenzymatic labeling with biotin tags, followed by detection with fluorescently-labeled streptavidin, has enabled the imaging of O-GlcNAc proteins in their native cellular environment, revealing their distribution in the nucleus and cytoplasm. caltech.eduacs.org
More advanced techniques are emerging to provide greater spatiotemporal control:
Proximity Labeling (GlycoID) : A recently developed tool called "GlycoID" fuses a promiscuous biotin ligase (TurboID) to an O-GlcNAc binding protein. nih.gov When introduced into cells, this construct binds to O-GlcNAcylated proteins and biotinylates them and their immediate neighbors within minutes. nih.gov By targeting GlycoID to specific subcellular compartments (e.g., nucleus or cytoplasm), researchers can map O-GlcNAc "activity hubs" with high spatial and temporal resolution, providing a snapshot of the O-GlcNAc interactome during specific signaling events. nih.gov
Mass Spectrometry Imaging (MSI) : This technique allows for the visualization of molecules directly in tissue sections. Recent studies have used MALDI-MSI to map the distribution of O-GlcNAc by enzymatically releasing the GlcNAc moiety on-tissue and then detecting its spatial location. researchgate.netmdpi.com Combining this with chemoenzymatic tagging using biotin could enhance the specificity and signal, allowing for detailed maps of O-GlcNAc modifications across different regions of a complex tissue.
| Imaging Technique | Principle | Information Gained |
|---|---|---|
| Chemoenzymatic Labeling + Fluorescence Microscopy | O-GlcNAc residues are tagged with biotin via an engineered enzyme, then visualized using streptavidin conjugated to a fluorophore. caltech.edu | Provides overall subcellular localization of O-GlcNAcylated proteins (e.g., nuclear vs. cytoplasmic). caltech.eduacs.org |
| GlycoID (Proximity Labeling) | An O-GlcNAc-binding protein fused to a biotin ligase (TurboID) biotinylates O-GlcNAc proteins and their proximal interactors upon addition of biotin. nih.gov | Reveals spatiotemporally-resolved O-GlcNAc protein interaction networks ("hubs") in specific cellular compartments. nih.gov |
| MALDI Mass Spectrometry Imaging (MSI) | An enzyme is applied directly to a tissue slice to release GlcNAc from proteins, and its distribution is mapped by mass spectrometry. mdpi.com | Visualizes the spatial distribution of O-GlcNAcylated proteins across different regions of a tissue. researchgate.netmdpi.com |
Applications in Glycan Engineering and Synthetic Glycobiology Approaches
Glycan engineering, the deliberate modification of glycan structures, is a powerful tool for studying their function. u-tokyo.ac.jp this compound and related chemoenzymatic strategies are central to these efforts. Researchers can use these methods not just to detect, but to actively manipulate glycosylation.
Metabolic Oligosaccharide Engineering (MOE) : In this approach, cells are supplied with unnatural monosaccharide analogs that bear bioorthogonal chemical handles (e.g., an azide). nih.gov These analogs are metabolized by the cell and incorporated into glycoproteins by enzymes like O-GlcNAc transferase (OGT). pnas.org The incorporated handle can then be tagged with biotin-alkyne, allowing for the specific labeling and study of newly synthesized O-GlcNAcylated proteins. pnas.org
Cell-Free Glycoengineering : Synthetic glycobiology aims to reconstitute complex biological processes outside of living cells. Recently, microfluidic "glycosylation-on-a-chip" systems have been developed for cell-free glycoprotein (B1211001) biosynthesis. biorxiv.org In these systems, enzymes can be tethered to a surface, sometimes using a biotin-neutravidin linkage, to perform specific glycosylation reactions in a controlled, flow-based environment. biorxiv.org This allows for the synthesis of custom-designed glycoproteins and could be used to precisely install biotinylated GlcNAc residues onto target proteins for further study.
High-Throughput Screening Platforms for Glycoenzyme Modulators
The enzymes that add (OGT) and remove (OGA) the O-GlcNAc modification are significant therapeutic targets for diseases like cancer and diabetes. europa.eu There is a pressing need for high-throughput screening (HTS) platforms to identify small molecules that can modulate the activity of these enzymes.
Chemoenzymatic labeling strategies using biotin are well-suited for adaptation to HTS formats. A potential HTS assay could involve:
Immobilizing a known O-GlcNAc substrate protein in the wells of a microtiter plate.
Adding OGT (or OGA and an O-GlcNAcylated substrate) along with a library of potential inhibitor or activator compounds.
Performing a chemoenzymatic labeling reaction using an engineered enzyme (like Y289L GalT) to transfer a tagged sugar onto the substrate.
Adding a biotin probe that reacts with the tag.
Quantifying the amount of biotinylation using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate. acs.org
A decrease or increase in the signal would indicate that a compound has modulated the activity of the glycoenzyme. The development of streamlined, one-pot multienzyme systems for synthesizing biotinylated sugars further supports the feasibility of developing such robust HTS platforms. mdpi.com
Q & A
What analytical methods are recommended for detecting and quantifying N-GlcNAc-Biotin in complex biological matrices?
Basic Research Question
To detect and quantify this compound, researchers should employ high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for separation and quantification, as these methods provide high sensitivity and specificity for small molecules in complex matrices . Enzyme-linked immunosorbent assay (ELISA) or lectin-based assays can be used for targeted detection, leveraging biotin-avidin interactions or glycan-specific binding . Validation should include spike-and-recovery experiments, linearity checks (e.g., R² > 0.98), and inter-day precision tests (<15% CV) to ensure reproducibility .
What are the best practices for synthesizing and characterizing this compound to ensure reproducibility?
Basic Research Question
Synthesis protocols must detail reaction conditions (e.g., temperature, pH, molar ratios) and purification steps (e.g., column chromatography). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>95%) . Physical properties (e.g., melting point, solubility) should be documented, referencing standardized methods like IUPAC guidelines . For reproducibility, include raw spectral data and chromatograms in supplementary materials .
How can researchers address contradictions in experimental data when using this compound as a probe in metabolic studies?
Advanced Research Question
Contradictions, such as discrepancies between urinary excretion rates and serum concentrations of biotin derivatives, require systematic re-evaluation of assay specificity (e.g., cross-reactivity checks for metabolites like bisnorbiotin) and sampling timelines . Triangulate data using orthogonal methods (e.g., isotopic labeling vs. enzymatic assays) and apply statistical tests (e.g., ANOVA for longitudinal studies) to identify confounding variables . Document all methodological variations (e.g., extraction protocols) to isolate sources of inconsistency .
What considerations are critical for designing in vivo studies involving this compound to ensure ethical compliance and data reliability?
Advanced Research Question
In vivo studies must adhere to NIH preclinical guidelines, including detailed animal welfare protocols (e.g., sample size justification, anesthesia methods) and validation of biotin-deficient diets if used . Ethical compliance requires Institutional Animal Care and Use Committee (IACUC) approval and transparent reporting of adverse events . For reliability, include positive controls (e.g., known biotin-deficient models) and validate tissue-specific uptake using imaging or LC-MS/MS .
How should researchers optimize extraction protocols for this compound from cellular lysates to minimize degradation?
Basic Research Question
Optimize lysis buffers to stabilize this compound: use protease inhibitors (e.g., PMSF), chelating agents (e.g., EDTA), and low-temperature processing. Validate extraction efficiency via spiked internal standards (e.g., deuterated analogs) and compare recovery rates across buffer formulations (e.g., RIPA vs. Tris-HCl) . Centrifugation parameters (e.g., 12,000 × g for 15 min) and immediate freezing (−80°C) are critical to prevent enzymatic degradation .
What strategies are effective for validating the specificity of this compound interactions in glycoprotein binding assays?
Advanced Research Question
Use competitive binding assays with excess free GlcNAc or biotin to confirm target specificity. Include negative controls (e.g., non-biotinylated analogs) and validate via surface plasmon resonance (SPR) for kinetic analysis (e.g., KD calculations) . Cross-validate with knockout cell lines or CRISPR-edited models lacking target glycoproteins to rule out non-specific binding .
What spectroscopic and chromatographic techniques are essential for confirming the structural integrity of synthesized this compound?
Basic Research Question
Confirm structural integrity using ¹H/¹³C NMR for glycosidic linkage verification and FT-IR for functional group analysis (e.g., amide I bands at ~1650 cm⁻¹) . Pair with reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and detect byproducts. Compare retention times and spectral data to commercially available standards .
How can researchers systematically evaluate the stability of this compound under varying physiological conditions?
Advanced Research Question
Conduct accelerated stability studies by exposing this compound to pH gradients (2–9), temperatures (4–37°C), and oxidative stress (H₂O₂). Monitor degradation via LC-MS/MS and quantify half-life using first-order kinetics. Include stabilizers (e.g., ascorbic acid) in buffers and validate long-term storage conditions (−80°C vs. lyophilization) .
What are the key steps for establishing a robust calibration curve when quantifying this compound via HPLC?
Basic Research Question
Prepare a serial dilution of pure this compound (e.g., 0.1–100 µM) in matrix-matched solvents (e.g., PBS for biological samples). Inject triplicates, plot peak area vs. concentration, and apply linear regression. Include quality controls (QCs) at low, medium, and high concentrations to assess intra-day accuracy (85–115% recovery) . Adjust for matrix effects by comparing slopes of solvent-based vs. sample-based curves .
What experimental controls are necessary when investigating the competitive binding dynamics of this compound with endogenous ligands?
Advanced Research Question
Include unlabeled competitors (e.g., free biotin or GlcNAc) to assess binding displacement. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) and validate with fluorescence polarization assays for real-time kinetics . Negative controls should feature scrambled peptide sequences or inert proteins (e.g., BSA) to establish baseline signals . Statistical analysis (e.g., Student’s t-test) must confirm significance (p < 0.05) across replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
